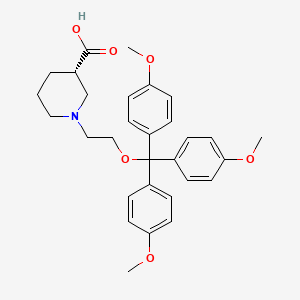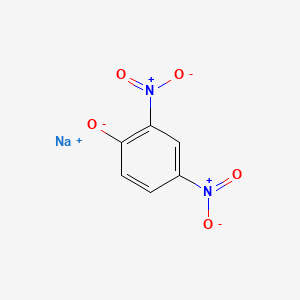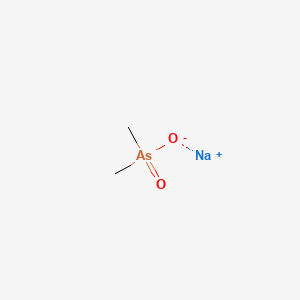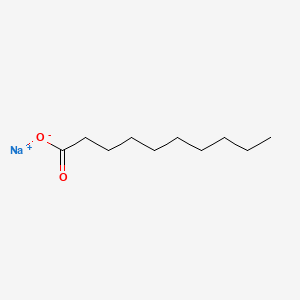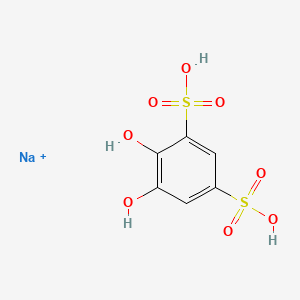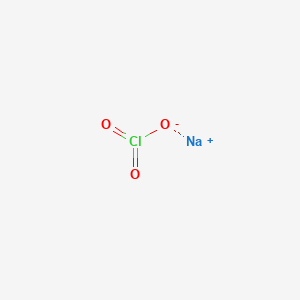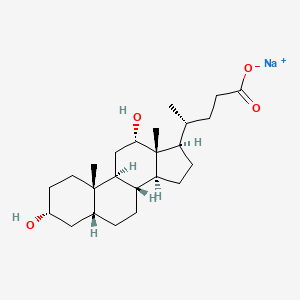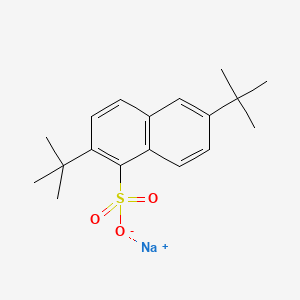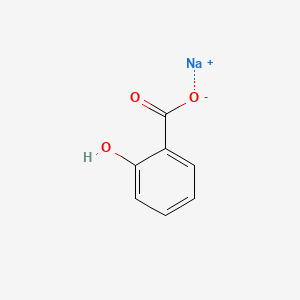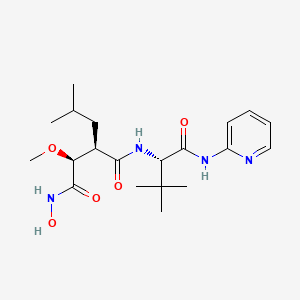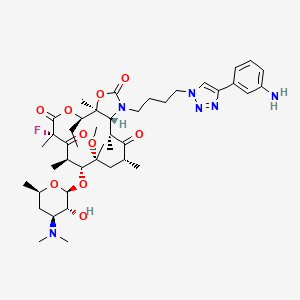![molecular formula C12H8N2O2 B1681109 9H-Pyrido[3,4-b]indole-1-carboxylic acid CAS No. 26052-96-0](/img/structure/B1681109.png)
9H-Pyrido[3,4-b]indole-1-carboxylic acid
概要
説明
“9H-Pyrido[3,4-b]indole-1-carboxylic acid” is a chemical compound with the molecular formula C12H8N2O2 . It is a member of beta-carbolines and a mancude organic heterotricyclic parent . This compound is a natural product found in Polygala tenuifolia, Streptomyces nigra, and other organisms .
Synthesis Analysis
The synthesis of related compounds, such as 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole derivatives, has been carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst .Molecular Structure Analysis
The molecular structure of “9H-Pyrido[3,4-b]indole-1-carboxylic acid” comprises an indole ring system ortho-fused to C-3 and C-4 of a pyridine ring . The InChI code for this compound is 1S/C12H8N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.21 . It is a powder with a melting point of 235-236 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Analytical Methodologies for Beta-Carbolines
Beta-carbolines, such as 1-methyl-9H-pyrido[3,4-b]indole and 9H-pyrido[3,4-b]indole, are studied for their roles in human diseases including Parkinson's disease and cancer, particularly due to their formation during the heating of protein-rich foods. Advanced analytical methodologies like LC-MS and LC-MS/MS have been developed for their detection and quantification in foodstuffs, emphasizing the need for accurate mass electrospray MS/MS analysis to understand their formation and impact on human health (Crotti et al., 2010).
Synthesis of Antidiabetic Agents
Derivatives of 9H-pyrido[3,4-b]indole-3-carboxylic acid have been synthesized and evaluated for their antidiabetic properties. Compounds like DM3, DM4, and DM5 showed potent antidiabetic activity in streptozotocin-induced diabetic rats, highlighting their potential as novel therapeutic agents (Choudhary et al., 2011).
Carcinogenic Potentials and Metabolic Activation
Studies on heterocyclic aromatic amines (HAAs) like 2-Amino-9H-pyrido[2,3-b]indole (AαC) have provided insights into their metabolic activation and carcinogenic potentials, especially in tobacco smoke. Research shows that UDP-glucuronosyltransferases play a crucial role in the bioactivation of AαC, linking it to the elevated risk of liver and digestive tract cancers in smokers (Tang et al., 2012).
Electrophoretic Separation and Quantification
A novel method combining supercritical fluid extraction and capillary electrophoresis with fluorimetric detection has been developed for the separation and quantification of non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole. This methodology offers faster and more selective analysis of these compounds in meat samples (de Andrés et al., 2010).
Electrochemical and Quantum Chemical Studies
The corrosion inhibiting properties of 9H-pyrido[3,4-b]indole derivatives for steel in acidic solutions have been investigated, demonstrating their potential as effective corrosion inhibitors. The studies also delve into the adsorption mechanisms and electronic properties, offering insights into their practical applications in corrosion prevention (Lebrini et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
9H-pyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPNEGORDFERGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[3,4-b]indole-1-carboxylic acid | |
CAS RN |
26052-96-0 | |
| Record name | 9H-pyrido[3,4-b]indole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

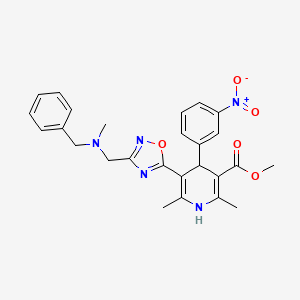
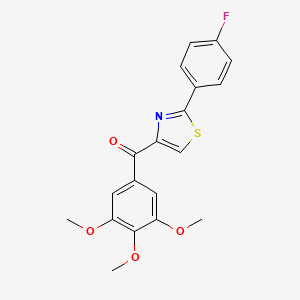
![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)
